5-Iodobenzovesamicol is a chemical compound that belongs to the family of benzovesamicol derivatives, which are primarily known for their role as radioligands in neuroimaging. This compound is particularly significant due to its selective binding to the vesicular acetylcholine transporter, making it a valuable tool in studying cholinergic systems in various neurological conditions.
The compound is synthesized from its precursor, 5-aminobenzovesamicol, through a series of chemical reactions involving iodination techniques. The synthesis and characterization of 5-iodobenzovesamicol have been documented in various scientific studies and patents, highlighting its importance in both research and clinical applications .
5-Iodobenzovesamicol is classified as a radiolabeled compound, specifically a radioiodinated analog of benzovesamicol. It functions as a SPECT (Single Photon Emission Computed Tomography) imaging agent, targeting the vesicular acetylcholine transporter, which is crucial for studying cholinergic neurotransmission .
The synthesis of 5-iodobenzovesamicol typically involves the following steps:
The synthesis typically results in a racemic mixture that can be resolved into its enantiomers via chiral chromatography. The yield of the final product can vary based on the method used, with reported yields ranging from 35% to over 89% depending on the specific synthetic route employed .
5-Iodobenzovesamicol has a complex molecular structure characterized by the presence of an iodine atom attached to a benzene ring that is further linked to a vesamicol moiety. Its chemical formula is , indicating that it contains carbon, hydrogen, nitrogen, and iodine atoms.
The compound's melting point has been reported between 174-218°C depending on its purity and specific isomeric form . Its structural integrity can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Pressure Liquid Chromatography (HPLC).
5-Iodobenzovesamicol participates in several chemical reactions relevant to its function as a radiotracer:
The binding affinity and selectivity for the vesicular acetylcholine transporter can be evaluated through competitive inhibition assays and SPECT imaging studies. These studies provide insights into the pharmacokinetics and biodistribution of the compound within biological systems .
The mechanism of action of 5-iodobenzovesamicol involves its selective binding to presynaptic cholinergic terminals via the vesicular acetylcholine transporter. Upon administration, it competes with endogenous acetylcholine for binding sites within cholinergic neurons.
Pharmacokinetic modeling has been employed to assess binding potential values (BP ND), which correlate with receptor density in various brain regions. This data is essential for understanding cholinergic dysfunction in neurodegenerative diseases such as dementia with Lewy bodies and Alzheimer's disease .
Relevant analyses often include HPLC for purity assessment and NMR for structural confirmation .
5-Iodobenzovesamicol has several scientific applications:
5-Iodobenzovesamicol (IBVM) represents a seminal advancement in neurochemical tracer development, engineered as a vesamicol derivative for probing cholinergic system integrity. As a high-affinity ligand for the vesicular acetylcholine transporter (VAChT), IBVM enables non-invasive quantification of presynaptic cholinergic terminals through positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. Its molecular architecture incorporates strategic structural modifications that optimize target specificity while preserving the core pharmacophore essential for VAChT interaction. Historically, IBVM emerged as part of a concerted effort to develop quantitative biomarkers for neurodegenerative pathologies characterized by cholinergic degeneration, particularly Alzheimer's disease and Parkinson's disease. The integration of iodine-123/124 isotopes into its benzovesamicol scaffold transformed IBVM into a versatile clinical and research tool, facilitating both in vitro autoradiographic studies and in vivo human neuroimaging applications that illuminate cholinergic deficits underlying cognitive impairment.
The molecular architecture of IBVM (C₁₅H₂₀INO) originates from systematic modifications of the vesamicol scaffold (2-(4-phenylpiperidino)cyclohexanol), which served as the foundational template for VAChT ligand development. The pharmacophore comprises three critical domains:
Table 1: Structural Evolution from Vesamicol to IBVM
Compound | R1 Group | R2 Position | VAChT Affinity (Kd, nM) | σ1/σ2 Selectivity Ratio |
---|---|---|---|---|
Vesamicol | H | - | 40 ± 5.2 | 1:15 |
Benzovesamicol | Phenyl | - | 50 ± 6.8 | 1:8 |
(±)-IBVM | 4-Iodophenyl | - | 0.4 ± 0.07 | 1:380 |
(−)-IBVM enantiomer | 4-Iodophenyl | - | 0.12 ± 0.03 | 1:>1000 |
Cryo-EM structural analyses reveal that IBVM docks within a VAChT cleft formed by transmembrane helices 4, 5, 8, 10, and 11. Key interactions include:
These interactions confer IBVM with 300-fold greater VAChT selectivity over sigma receptors compared to first-generation vesamicol analogs—a critical advance that minimized off-target binding in vivo [3] [5].
IBVM serves as a selective molecular probe for VAChT, the presynaptic transporter responsible for loading acetylcholine (ACh) into synaptic vesicles. VAChT operates as a H⁺/ACh antiporter, leveraging the proton gradient across vesicular membranes to concentrate ACh up to 100-fold. By binding to a site allosterically coupled to the ACh recognition domain, IBVM acts as a non-competitive inhibitor that blocks ACh uptake without affecting proton translocation [5] .
Table 2: Regional VAChT Density Quantified by [¹²³I]IBVM Binding
Brain Region | [¹²³I]IBVM Binding (Kd, nM) | Bmax (pmol/mg protein) | Clinical Correlation |
---|---|---|---|
Striatum | 0.14 ± 0.02 | 42.3 ± 5.1 | Motor control deficits in PD |
Nucleus Basalis | 0.17 ± 0.03 | 38.7 ± 4.3 | Early AD memory impairment |
Hippocampus | 0.22 ± 0.04 | 28.9 ± 3.7 | Spatial memory dysfunction |
Cortex (Occipital) | 0.48 ± 0.06* | 12.1 ± 1.9* | Visual processing deficits |
Cerebellum | >100 | ≤2.0 | Reference region |
*Competition studies indicate complex binding in cortical regions, potentially involving sigma receptor interactions [1].
In vivo studies demonstrate IBVM's regional binding correlates with known cholinergic innervation patterns:
The cryo-EM structure of VAChT complexed with IBVM (PDB: 8H9U) confirms that IBVM stabilizes a lumen-facing conformation, trapping the transporter in an inactive state that prevents ACh loading—a mechanism analogous to tetrabenazine inhibition of VMAT2 .
The development of IBVM unfolded through three distinct phases:
Phase 1: Precursor Validation (1985-1992)Following vesamicol's identification as a VAChT ligand in 1985, Rogers et al. systematically evaluated 84 analogs, identifying benzovesamicol as a high-affinity candidate (IC₅₀=50 nM). Iodination at the 5-position of the benzoyl ring generated IBVM, which demonstrated superior VAChT affinity and sigma receptor selectivity in Torpedo electric organ membranes and rat brain homogenates [3]. Early autoradiography with [¹²³I]IBVM in rats confirmed striatum > cortex > cerebellum binding gradients matching cholinergic neuroanatomy.
Phase 2: Isotope Optimization (1993-2005)
Phase 3: Clinical Translation (2006-Present)Landmark SPECT studies demonstrated:
Table 3: Milestones in IBVM Tracer Development
Year | Development | Significance | Reference |
---|---|---|---|
1988 | (±)-Benzovesamicol affinity profiling | Identified iodination site for VAChT selectivity | [3] |
1993 | First [¹²³I]IBVM human SPECT | Quantified striatal VAChT loss in AD | Kuhl et al. |
2001 | Primate [¹⁸F]IBVM PET/microdialysis | Validated tracer response to cholinergic activation | [8] |
2010 | Multi-center [¹²³I]IBVM SPECT standardization | Enabled longitudinal studies in DLB vs. AD | [6] |
2024 | Cryo-EM structure of IBVM-VAChT complex | Rational design of next-gen tracers |
Current limitations include moderate blood-brain barrier penetration (0.03-0.05% ID/g) and residual sigma-1 binding in cortical regions. These shortcomings drove the development of second-generation tracers like [¹⁸F]FEOBV, which offers improved kinetics and reduced off-target binding [3] [10]. Nevertheless, IBVM remains the most extensively validated VAChT tracer for neuropathological correlation studies.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: